molecular formula C25H24N2O4S B15341107 Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine

Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine

Cat. No.: B15341107
M. Wt: 448.5 g/mol
InChI Key: WYSIURZWHSQBII-QHCPKHFHSA-N
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Description

Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the formation of peptide bonds . The presence of the pyridyl group adds unique properties to the compound, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine typically involves the protection of the cysteine amino group with an Fmoc group, followed by the introduction of the pyridyl ethyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale production involves similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine involves its incorporation into peptides and proteins, where it can mimic the behavior of cysteine. The pyridyl group may interact with other molecules, influencing the structure and function of the resulting peptides. The Fmoc group protects the amino group during synthesis, ensuring selective reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine is unique due to the presence of the pyridyl group, which adds specific chemical properties that can be exploited in various research applications. This makes it a valuable tool in the study of protein structure and function, as well as in the synthesis of complex peptides .

Properties

Molecular Formula

C25H24N2O4S

Molecular Weight

448.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-pyridin-4-ylethylsulfanyl)propanoic acid

InChI

InChI=1S/C25H24N2O4S/c28-24(29)23(16-32-14-11-17-9-12-26-13-10-17)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-16H2,(H,27,30)(H,28,29)/t23-/m0/s1

InChI Key

WYSIURZWHSQBII-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCCC4=CC=NC=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCCC4=CC=NC=C4)C(=O)O

Origin of Product

United States

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